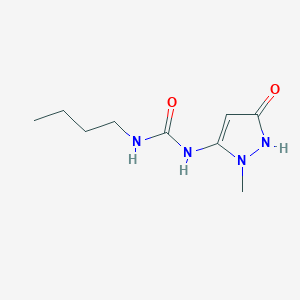
1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a butyl group and a urea moiety attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of butyl isocyanate with 3-amino-2,5-dihydro-2-methyl-5-oxo-1H-pyrazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems for reagent addition and product separation can further enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
作用机制
The mechanism of action of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)carbamate: Contains a carbamate group instead of a urea group.
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)amide: Contains an amide group instead of a urea group.
Uniqueness
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the urea moiety enhances its solubility and stability, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
属性
CAS 编号 |
400870-40-8 |
|---|---|
分子式 |
C9H16N4O2 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
1-butyl-3-(2-methyl-5-oxo-1H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-10-9(15)11-7-6-8(14)12-13(7)2/h6H,3-5H2,1-2H3,(H,12,14)(H2,10,11,15) |
InChI 键 |
UHRPZMQRRWPBDS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NC1=CC(=O)NN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)





![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)


![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
